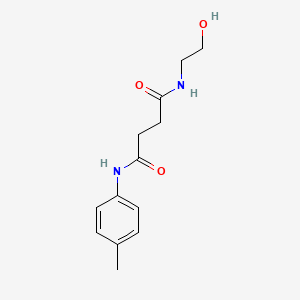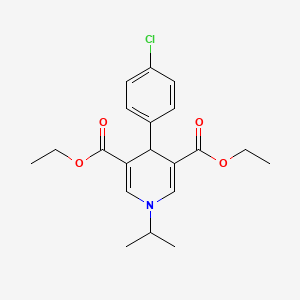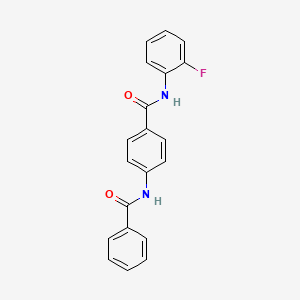
N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially discovered as a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in regulating cellular responses to stress and inflammation. Since then, CEP-1347 has been investigated for its potential use in the treatment of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
作用機序
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N-(3,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, a protein kinase that is activated in response to stress and inflammation. This compound has been implicated in the pathogenesis of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. By inhibiting this compound activity, CEP-1347 prevents the activation of downstream signaling pathways that lead to neuronal death and degeneration.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in animal models of neurodegenerative disorders. In addition to its neuroprotective effects, CEP-1347 has been shown to reduce inflammation and oxidative stress, two processes that contribute to neuronal damage in these disorders. Furthermore, CEP-1347 has been shown to improve mitochondrial function, which is impaired in many neurodegenerative disorders.
実験室実験の利点と制限
CEP-1347 has several advantages as a potential therapeutic agent for neurodegenerative disorders. It has been shown to be effective in animal models of Parkinson's disease and Alzheimer's disease, and it has a well-defined mechanism of action. Furthermore, CEP-1347 has been shown to have good pharmacokinetic properties, including good brain penetration. However, there are also some limitations to the use of CEP-1347. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the optimal dosing and administration regimen for CEP-1347 have not yet been established.
将来の方向性
There are several future directions for the study of CEP-1347 and its potential therapeutic applications. One direction is to further investigate the efficacy of CEP-1347 in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another direction is to investigate the safety and efficacy of CEP-1347 in clinical trials in humans. Furthermore, there is a need to identify biomarkers that can be used to monitor the effects of CEP-1347 in humans. Finally, there is a need to investigate the potential use of CEP-1347 in combination with other therapeutic agents for neurodegenerative disorders.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. Furthermore, CEP-1347 has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of CEP-1347 as a potential therapeutic agent for these disorders.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-17-4-3-16(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)14-15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDPKIURVEQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)

![2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B4746258.png)
![1-(2-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4746265.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
![methyl 3-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4746298.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4746323.png)
![1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4746330.png)
